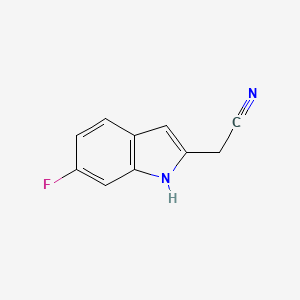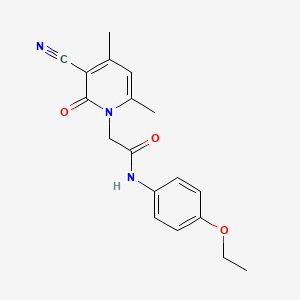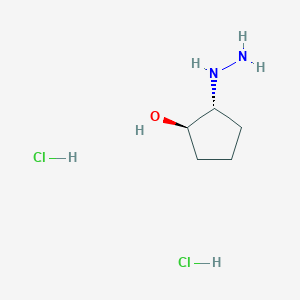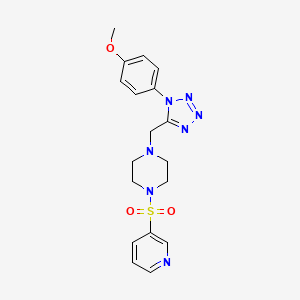
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Design and Synthesis for Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel quinazolinyl acetamides, which were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities compared to diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Chemical Synthesis Techniques
Convenient Synthesis of 2-Oxazolines and 2-Benoxazoles : Xu et al. (2011) presented a synthesis method for 2-oxazolines and 2-benoxazoles using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as a dehydrating agent. This method showcases the versatility of synthesis approaches applicable to similar complex molecules (Xu et al., 2011).
Structural and Inclusion Compound Studies
Structural Aspects of Amide Containing Isoquinoline Derivatives : Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the resulting crystalline structures. This research provides insights into the structural behavior of complex molecules under various conditions (Karmakar et al., 2007).
Antimicrobial Applications
New Quinazolines as Antimicrobial Agents : Desai et al. (2007) investigated the synthesis and antibacterial, antifungal activities of new quinazolinone-based derivatives. Their research contributes to the understanding of quinazolinone derivatives' potential as antimicrobial agents (Desai et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with 4-ethoxyaniline and acetic anhydride to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine", "2-ethoxyacetyl chloride", "4-ethoxyaniline", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one with 4-ethoxyaniline in the presence of acetic anhydride and a base such as triethylamine to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide." ] } | |
Número CAS |
1189453-27-7 |
Fórmula molecular |
C29H30N4O5 |
Peso molecular |
514.582 |
Nombre IUPAC |
2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
WQOPEDUQKITDHX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)


![2-ethoxy-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B2612226.png)

![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![1-(Phenylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)

